Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate
Overview
Description
Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate is an organic compound with the molecular formula C15H30O5Si. It is commonly used in organic synthesis and serves as a building block for various chemical reactions. This compound is characterized by its tert-butyldimethylsilyloxy group, which provides stability and reactivity in synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate can be synthesized through a multi-step process. One common method involves the protection of the hydroxyl group of glutaric acid derivatives using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The resulting intermediate is then esterified with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the preparation of biologically active molecules and as a protecting group in peptide synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate involves its reactivity due to the presence of the tert-butyldimethylsilyloxy group. This group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Diethyl glutarate: Lacks the tert-butyldimethylsilyloxy group, making it less stable in certain reactions.
Diethyl 3-hydroxyglutarate: Contains a hydroxyl group instead of the tert-butyldimethylsilyloxy group, leading to different reactivity.
Diethyl 3-(trimethylsilyloxy)glutarate: Similar structure but with a trimethylsilyloxy group, which has different steric and electronic properties.
Uniqueness
Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate is unique due to its tert-butyldimethylsilyloxy group, which provides enhanced stability and reactivity in synthetic processes. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Biological Activity
Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate (TESG) is an organic compound with the molecular formula C15H30O5Si. It is primarily utilized in organic synthesis as a building block for various biologically active molecules and serves as a protecting group in peptide synthesis. This article delves into the biological activity of TESG, highlighting its mechanisms, applications, and relevant research findings.
TESG is characterized by the presence of a tert-butyldimethylsilyloxy group, which enhances its stability and reactivity. This group not only provides steric hindrance but also influences electronic properties, making TESG a valuable intermediate in synthetic chemistry.
The biological activity of TESG is largely attributed to its ability to undergo various chemical transformations. The tert-butyldimethylsilyloxy group can be selectively removed or substituted, allowing for the formation of diverse derivatives that exhibit specific biological activities. For instance, TESG can be converted into chiral intermediates essential for synthesizing pharmaceuticals, including statins, which are known for their cholesterol-lowering effects .
Applications in Biological Research
TESG has been employed in several significant biological applications:
- Synthesis of Biologically Active Molecules : TESG acts as a precursor in the synthesis of various bioactive compounds, including those used in drug development.
- Peptide Synthesis : It serves as a protecting group for hydroxyl functionalities during peptide synthesis, ensuring selective reactions without undesired side reactions .
- Pharmaceutical Development : The compound is crucial in producing intermediates for drugs that target specific biological pathways, enhancing therapeutic efficacy .
Case Studies and Experimental Data
- Synthesis of Statins : Research has demonstrated that TESG is a key chiral intermediate in the synthesis of statins. The compound's unique structure allows for the establishment of stereochemistry critical for the biological activity of these drugs .
- Antiproliferative Activity : In studies involving analogs of TESG, compounds derived from it have shown significant antiproliferative activity against cancer cell lines. For example, derivatives exhibiting modifications at the silyloxy position displayed enhanced interactions with microtubules, akin to known chemotherapeutic agents like paclitaxel .
- Enzymatic Synthesis : Recent advancements have highlighted TESG's role in enzymatic processes that yield chiral compounds with high selectivity and efficiency. This has implications for green chemistry practices in pharmaceutical manufacturing .
Comparative Analysis
The following table summarizes the biological activities and characteristics of TESG compared to similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Stable silyloxy group; versatile intermediate | Precursor for statins; antiproliferative |
Diethyl glutarate | Lacks protective silyloxy group | Less stable; limited applications |
Diethyl 3-hydroxyglutarate | Contains hydroxyl instead of silyloxy | Different reactivity profiles |
Properties
IUPAC Name |
diethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O5Si/c1-8-18-13(16)10-12(11-14(17)19-9-2)20-21(6,7)15(3,4)5/h12H,8-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZUZFQSSULNGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536925 | |
Record name | Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91424-39-4 | |
Record name | Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: Why is Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate a significant compound in organic synthesis?
A1: this compound serves as a crucial chiral intermediate in the synthesis of statins []. Statins are a class of drugs renowned for their cholesterol-lowering properties and are widely prescribed to manage cardiovascular diseases. The compound's significance stems from its role in establishing the stereochemistry vital for the biological activity of statin drugs.
Q2: The provided research mentions improved efficiency in the synthesis of this compound. What aspect of the synthesis is improved, and what advantages does it offer?
A2: The research describes an improved method for synthesizing (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate, where this compound is a key precursor []. The improved process involves reacting (3R)-3-[(tert-butyldimethylsilyl)oxy]-pentanedioic acid monoesters with p-nitrophenyl chloroformate, followed by a reaction with triphenylphosphine bromide. This method boasts several advantages:
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